![molecular formula C16H14ClNO B1330815 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 3534-05-2](/img/structure/B1330815.png)

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Übersicht

Beschreibung

The compound 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a derivative of dibenzo[b,f]azepine, which is a bicyclic compound consisting of two benzene rings fused to a seven-membered azepine ring. This structure is a key framework in various pharmacologically active compounds, including some antidepressants like imipramine and its analogs .

Synthesis Analysis

The synthesis of related dibenzo[b,f]azepine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key intermediates for pharmaceuticals, can be synthesized from 2-bromotoluenes or 2-nitrotoluenes through a series of reactions including bromination, reaction with triethylphosphite, and a Horner-Emmons reaction followed by hydrogenation and ring closure . Another method involves the reaction of 5H-dibenz[b,f]azepine with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst to introduce a cyclopropane ring .

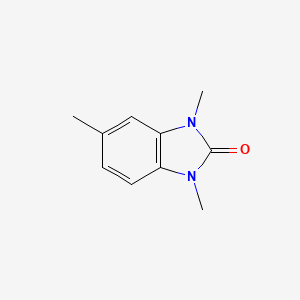

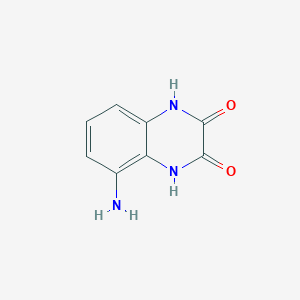

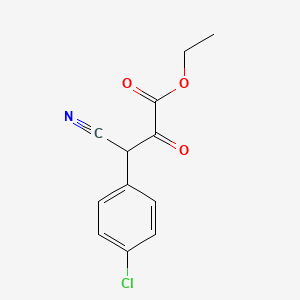

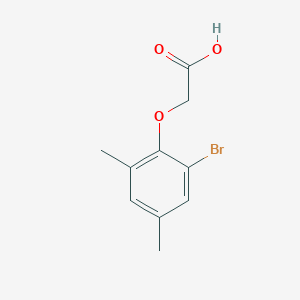

Molecular Structure Analysis

Conformational studies of similar compounds, such as 5-acetyl-10-cyano-10,11-dihydro-5H-dibenz[b,f]azepine, have been conducted using variable temperature NMR. These studies reveal the presence of different conformational isomers and provide insights into the dynamics of the seven-membered ring and the ethylene bridge .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives undergo various chemical reactions. For example, the reaction of 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine with nucleophiles like pyrrole and imidazole can lead to Michael addition or cycloaddition products . Oxidation reactions with m-chloroperbenzoic acid have been used to produce 10,11-oxides and other oxidized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives are influenced by their substituents. For instance, the introduction of a chloroacetyl group can affect the compound's reactivity and solubility. The properties of these compounds are typically characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

-

Organic & Biomolecular Chemistry

- Application : A new synthetic method for 10-arylated dibenzo [b, f]azepines was developed .

- Method : The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .

- Results : This reaction furnished the corresponding haloalkenes in a syn-selective and regioselective manner, with an amino group in the product .

-

Pharmaceutical Chemistry

- Application : Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications .

- Method : Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .

- Results : The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

-

Medicinal Chemistry

- Application : N-containing heterocyclic compounds such as azepine and its derivatives have diverse biological properties .

- Method : The synthesis of these compounds often involves the ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation .

- Results : These compounds have been found to have a wide range of biological activities, including anti-cancer, anti-coccidial, anti-fungal, anti-bacterial, anti-mycobacterial, anti-convulsant, anti-HIV, and more .

-

Industrial Applications

- Application : Heterocyclic compounds, including azepine derivatives, have many applications in different industries .

- Method : These compounds are synthesized using various techniques and are used in industries such as information storage, antioxidants, solvents, reprography, cosmetics, plastics, and vulcanization accelerators .

- Results : The use of these compounds in various industries has led to the development of novel products with improved properties .

-

Biochemical Processes

- Application : N-containing heterocyclic compounds such as azepine and its derivatives are the most necessary and usual constituent of living cells and play a significant role in biochemical processes .

- Method : These compounds are synthesized using various techniques and are used in biochemical processes .

- Results : Different heterocyclic compounds with the most favorable physical, chemical, and biological properties are constructed with a broad range of combinations of carbon, hydrogen, and hetero-atoms such as O, N, and S .

-

Cosmetics Industry

- Application : Heterocyclic compounds, including azepine derivatives, have applications in the cosmetics industry .

- Method : These compounds are synthesized using various techniques and are used in the formulation of various cosmetic products .

- Results : The use of these compounds in the cosmetics industry has led to the development of novel products with improved properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCPQCCKJNJBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345702 | |

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |

CAS RN |

3534-05-2 | |

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)